4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Description
Chemical Structure and Properties The compound 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (CAS: 169280-56-2) is a sulfonamide derivative with a molecular formula of C₂₀H₂₉N₃O₃S and a molecular weight of 391.53 g/mol . It features:
- A 4-aminobenzenesulfonamide core.
- A chiral (2R,3S)-configured side chain containing hydroxyl, amino, and phenyl groups.
- An N-(2-methylpropyl) (isobutyl) substituent.
Synthesis and Applications
The compound is synthesized via a multi-step process involving:
Epoxide ring opening with isobutylamine .
Sulfonylation with N-acetyl sulphanilyl chloride .
Boc deprotection and purification .
It serves as a key intermediate in the production of Atazanavir and Amprenavir, protease inhibitors used in HIV treatment . Its logP value of 2.71 suggests moderate lipophilicity, balancing membrane permeability and solubility .
Properties
Molecular Formula |
C20H29N3O3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20?/m0/s1 |
InChI Key |
NUMJNKDUHFCFJO-XJDOXCRVSA-N |
Isomeric SMILES |
CC(C)CN(CC([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Context
- Chemical Name: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
- Molecular Formula: C20H29N3O3S
- Molecular Weight: 391.53 g/mol
- CAS Number: 169280-56-2
- Role: Intermediate in darunavir synthesis (HIV-1 protease inhibitor)
- Key Structural Features:
- Benzenesulfonamide moiety with a para-amino group
- A chiral 3-amino-2-hydroxy-4-phenylbutyl side chain
- N-substituted with an isobutyl (2-methylpropyl) group
Detailed Preparation Procedure from Patents and Literature
Synthesis of 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide
Stepwise Description (Adapted from US Patent US10774088B2 and EP3541819B1)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. | Starting from chiral epoxide or azido alcohol intermediate | The chiral 3-amino-2-hydroxy-4-phenylbutyl fragment is prepared via stereoselective epoxide ring opening or azide reduction. |
| 2. | Reaction with 4-aminobenzenesulfonyl chloride or equivalent sulfonylating agent | Formation of the benzenesulfonamide linkage with para-amino substitution. |
| 3. | N-alkylation with isobutylamine or 2-methylpropyl amine | Introduction of the N-(2-methylpropyl) substituent on the sulfonamide nitrogen. |
| 4. | Purification by crystallization or chromatography | Isolation of the pure compound for further use. |
Example Reaction Conditions for Final Step (from patent data):
- Reactants: 4-Amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide (0.1 mol), ethanol (170 mL)
- Procedure: Stirred at 20°C for 15 minutes, then reacted with carbonic acid 2,5-dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]ester at 20°C.
- Heating: Gradual heating to 50°C over 30-60 minutes, stirred for 2 hours, then heated to reflux (78°C) for 10 minutes.
- Crystallization: Cooling to -5°C over 4.5 hours to induce crystallization.
- Isolation: Filtration and washing with ethanol.
- Yield and Purity: Side-products less than 0.5% relative to product, indicating high purity.
Synthetic Route Insights from Literature
Key Intermediate Formation
- The chiral 3-amino-2-hydroxy-4-phenylbutyl moiety is synthesized starting from 2-vinyloxirane, which reacts with phenylmagnesium bromide in tetrahydrofuran (THF) with cuprous cyanide catalyst, yielding 4-phenylbut-2-ene-1-ol.
- This intermediate is oxidized with tert-butyl hydroperoxide in the presence of titanium tetraisopropoxide and diethyl D-tartrate to form a chiral epoxide.
- The epoxide is converted to the azido diol using azidotrimethylsilane and titanium tetraisopropoxide.
- Subsequent cyclization and amination steps with isobutylamine yield the chiral amino alcohol intermediate.
Analytical and Purification Notes
- The product is isolated as a neat compound or as a crystalline solid after ethanol crystallization.
- Analytical methods such as HPLC and NMR confirm the stereochemical integrity and purity.
- Side-products are minimized by controlling reaction temperature and stoichiometry, with impurities typically below 0.5% relative to the product.
Summary Table of Preparation Conditions
| Parameter | Condition / Reagent | Notes |
|---|---|---|
| Solvent | Ethanol (EtOH) | Used for reaction and crystallization |
| Temperature | 20°C initial, heated to 50°C, then reflux (78°C) | Controlled heating steps to optimize yield |
| Reaction Time | 2 hours at 50°C, 10 minutes reflux | Ensures complete reaction |
| Cooling Rate | ~0.3°C/min to -5°C over 4.5 hours | Promotes crystallization |
| Purification | Filtration and ethanol washing | Simple isolation procedure |
| Side-products | <0.5% | High purity achieved |
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
HIV Treatment
4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide serves as an important intermediate in the synthesis of Darunavir, a protease inhibitor used in the treatment of HIV. Its structural modifications enhance antiviral activity and pharmacokinetic properties.
Antiviral Research
Research has indicated that this compound exhibits promising antiviral properties against various strains of HIV, making it a focal point for developing new therapeutic agents. Studies have demonstrated its effectiveness in inhibiting viral replication in vitro and in vivo.
Drug Metabolism Studies
As a metabolite of Darunavir, this compound plays a crucial role in understanding drug metabolism and pharmacokinetics. Investigations into its metabolic pathways help elucidate how Darunavir is processed in the body, influencing dosing regimens and efficacy.
Case Study 1: Efficacy Against HIV Strains
A study conducted by researchers at a prominent pharmaceutical institution evaluated the efficacy of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide against resistant strains of HIV. The results indicated that this compound maintained significant antiviral activity, suggesting its potential as a scaffold for designing next-generation antiretroviral drugs.
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound in animal models. Findings revealed that it has favorable bioavailability and a half-life suitable for therapeutic use, which supports its application in combination therapies for HIV.
Research Findings
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Effective against multiple HIV strains; potential for drug development |
| Metabolic Pathways | Insights into Darunavir metabolism; implications for dosing strategies |
| Pharmacokinetics | Favorable ADME profiles; supports combination therapy approaches |
Mechanism of Action
The mechanism of action of 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as viral proteases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the replication of the virus . This mechanism is particularly relevant in the context of HIV protease inhibitors .
Comparison with Similar Compounds
Analogues with Modified Substituents
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitro derivative (436.53 g/mol) in Amprenavir synthesis exhibits reduced basicity compared to the 4-amino group in the target compound, affecting reactivity in subsequent steps.
- Hydrophilicity : The hydroxylated isobutyl variant (407.53 g/mol) may improve solubility but reduce membrane permeability.
- Deuteration : The deuterated analogue (400.58 g/mol) is used in pharmacokinetic studies to trace metabolic pathways without altering biological activity.
Alkylamine Chain-Length Variants
describes sulfonamides with alkylamine chains of varying lengths (ethyl, propyl, butyl, etc.). Key differences include:
- Steric Effects : Shorter chains (e.g., ethyl) may improve binding to target enzymes due to reduced steric hindrance.
Stereochemical and Functional Group Comparisons
Key Observations :
- Stereochemistry : The (2R,3S) configuration in the target compound and Amprenavir is critical for binding to HIV protease .
- Functional Group Trade-offs : Amprenavir’s tetrahydrofuran ester improves oral bioavailability but introduces synthetic complexity .
Research Findings and Implications
- Antiviral Potency: The target compound’s chiral centers and hydroxyl/amino groups optimize hydrogen bonding with protease active sites, as seen in Atazanavir .
- Synthetic Challenges: Nitro-to-amino conversions (e.g., in ) require precise reducing conditions to avoid racemization .
- Structure-Activity Relationships (SAR) :
Biological Activity
4-Amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide, also known by its CAS number 169280-56-2, is a compound with notable biological activity, particularly as a metabolite of the antiretroviral drug Darunavir. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of approximately 391.53 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 609.1 ± 65.0 °C |
| Flash Point | 322.2 ± 34.3 °C |
| LogP | 3.79 |
| Topological Polar Surface Area (TPSA) | 118 Ų |
The compound acts primarily as an inhibitor of the HIV protease enzyme, which is crucial for viral replication. By binding to the active site of the protease, it prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation and replication of HIV.
Antiviral Activity
Research indicates that 4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide exhibits significant antiviral activity against HIV. In vitro studies have shown that it can effectively reduce viral loads in infected cell cultures, suggesting its potential utility in HIV therapy as a second-line treatment option or in combination with other antiretrovirals to enhance efficacy.
Case Studies
- In Vitro Efficacy : A study demonstrated that this compound, when administered to HIV-infected T-cells, resulted in a dose-dependent decrease in viral replication. The effective concentration (EC50) was determined to be in the low micromolar range, indicating potent antiviral effects.
- Metabolite Studies : As a metabolite of Darunavir, it has been observed that this compound retains similar antiviral properties while potentially offering a different safety profile or resistance pattern compared to its parent drug.
Pharmacokinetics
The pharmacokinetic profile suggests moderate bioavailability with a half-life conducive to once-daily dosing regimens. Further studies are needed to fully elucidate its metabolic pathways and interactions with other medications.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to evaluate long-term effects and potential toxicity in various organ systems.
Q & A
Q. How can reaction intermediates be trapped and characterized during mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
